molecular formula C13H14N2O B2698813 3-[(2-Methylphenyl)methoxy]pyridin-2-amine CAS No. 107229-58-3

3-[(2-Methylphenyl)methoxy]pyridin-2-amine

Cat. No. B2698813
CAS RN: 107229-58-3
M. Wt: 214.268
InChI Key: NVKFEARVHLZPMT-UHFFFAOYSA-N
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Description

“3-[(2-Methylphenyl)methoxy]pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as aminopyridines and derivatives . It is a chemically differentiated building block for organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds, N-(pyridin-2-yl)amides, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular formula of “3-[(2-Methylphenyl)methoxy]pyridin-2-amine” is C13H14N2O . Its molecular weight is 214.26306 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, N-(pyridin-2-yl)amides, have been studied. These compounds were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Scientific Research Applications

Polymer Solar Cells

A study on amine-based fullerene derivatives applied as acceptor and cathode interfacial material in polymer solar cells highlights the potential use of related compounds in enhancing solar cell efficiency. These materials, with high electron mobility, could be relevant in developing nano-structured organic solar cells, aiming for alcohol-processable, high-efficient options (Lv et al., 2014).

Corrosion Inhibition

Research on pyridine derivatives as corrosion inhibitors for mild steel in hydrochloric acid environments suggests that compounds with similar structures could serve as effective corrosion protection agents. These inhibitors work by forming a protective film on the metal surface, significantly reducing corrosion rates (Ansari et al., 2015).

Catalysis

A study on palladium(II) complexes of (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins points to the utility of such compounds in catalytic processes, including polymerization and organic synthesis. These complexes facilitate the conversion of olefins into esters, a key reaction in industrial chemistry (Zulu et al., 2020).

Electrochemical Studies

Investigations into the electrochemical behavior of unsymmetrical dihydropyridines in protic media may offer insights into the electrochemical properties of "3-[(2-Methylphenyl)methoxy]pyridin-2-amine." Such studies are crucial for understanding the redox behavior of nitrogen-containing heterocycles, which is relevant in designing novel electronic materials and sensors (David et al., 1995).

Molecular Magnetism

Research on manganese(II) complexes with aminomethylpyridine-derived ligands showcases the potential of nitrogen-containing ligands in the field of molecular magnetism. These studies contribute to the understanding of magnetic interactions in coordination compounds, which is valuable for the development of molecular magnetic materials (Wu et al., 2004).

properties

IUPAC Name

3-[(2-methylphenyl)methoxy]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-5-2-3-6-11(10)9-16-12-7-4-8-15-13(12)14/h2-8H,9H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKFEARVHLZPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(N=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methylphenyl)methoxy]pyridin-2-amine

Synthesis routes and methods I

Procedure details

To a mixture of 2-amino-3-hydroxypyridine (7 g) and Adogen 464 (Trademark: prepared by Aldrich Chemical Co.) (0.4 g) in 40% aqueous sodium hydroxide (32 ml) and methylene chloride (32 ml) was added 2-methylbenzyl chloride (8.42 ml) at ambient temperature. After being stirred for 24 hours, the organic layer was separated and the aqueous layer was extracted with methylene chloride. The combined extracts were washed with saturated sodium chloride aqueous solution, dried over magnesium sulfate, and evaporated in vacuo. The crystalline residue was recrystallized from ethyl acetate to give 2-amino-3-(2-methylbenzyloxy)pyridine (7.56 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
8.42 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of a -bromo-o-xylene (89.6 g, 0.48 mol) and 2-amino-3-hydroxypyridine (48 g, 0.436 mol) in 40% aqueous sodium hydroxide solution (250 ml) and dichloromethane (250 ml) was treated with Adogen 464 (5 ml) and stirred vigorously at room temperature for 16 hours. The aqueous layer was extracted with dichloromethane and the combined organic layers washed with water, dried and evaporated. Chromatography (silica gel, chloroform) gave the product as an oil which later solidified (45.4 g, 49%), m.p. 96°-98° C.
Quantity
89.6 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step Two

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